2-Phenylimidazo[1,2-a]quinoline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
74944-11-9 |
|---|---|
Molekularformel |
C17H12N2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
2-phenylimidazo[1,2-a]quinoline |
InChI |
InChI=1S/C17H12N2/c1-2-6-13(7-3-1)15-12-19-16-9-5-4-8-14(16)10-11-17(19)18-15/h1-12H |
InChI-Schlüssel |
FQJSDLFCFOISBV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Synthetic Methodologies for 2 Phenylimidazo 1,2 a Quinoline and Derivatives
Conventional Synthetic Approaches
Conventional methods for the synthesis of the imidazo[1,2-a] fused heterocyclic systems have been well-established, providing reliable routes to these compounds. These approaches often involve condensation reactions and multi-component strategies that have been foundational in heterocyclic chemistry.
Condensation Reactions with α-Halocarbonyl Compounds
One of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a] fused heterocycles is the condensation reaction between a 2-aminoazine and an α-halocarbonyl compound. In the context of 2-phenylimidazo[1,2-a]quinoline, this involves the reaction of 2-aminoquinoline (B145021) with an α-haloketone, such as 2-bromoacetophenone.
The reaction mechanism commences with the nucleophilic attack of the exocyclic amino group of 2-aminoquinoline on the electrophilic carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the endocyclic nitrogen atom displaces the halide to form the fused imidazole (B134444) ring. A subsequent dehydration step yields the aromatic this compound. While this method is robust, it has limitations, including the lachrymatory nature and limited commercial availability of some α-halocarbonyl compounds nih.gov.
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer a significant advantage in synthetic chemistry by combining three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. Several MCRs have been adapted for the synthesis of the imidazo[1,2-a]quinoline core.
Three-Component Reactions Involving 2-Aminopyridines, Aldehydes, and Alkynes
A notable three-component strategy for the synthesis of imidazo[1,2-a]pyridines, which can be extended to their quinoline (B57606) analogs, involves the reaction of a 2-aminopyridine (B139424) (or 2-aminoquinoline), an aldehyde, and a terminal alkyne. This reaction is often catalyzed by a copper salt rsc.orgmdpi.com.
In the synthesis of this compound, 2-aminoquinoline, benzaldehyde, and phenylacetylene (B144264) would be the starting materials. The reaction proceeds through a cascade of events, typically initiated by the formation of a copper acetylide. The subsequent steps involve the formation of an imine from the 2-aminoquinoline and benzaldehyde, which then participates in a series of transformations leading to the final fused heterocyclic product. This method allows for the introduction of diversity at multiple positions of the scaffold in a single synthetic operation.
Groebke-Blackburn-Bienaymé Reactions (GBBRs)
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a powerful isocyanide-based multi-component reaction for the synthesis of 3-aminoimidazo[1,2-a]azines nih.govbeilstein-journals.orgbeilstein-journals.org. This reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isocyanide nih.gov. The use of 2-aminoquinoline, benzaldehyde, and a suitable isocyanide in a GBBR would lead to the formation of 3-amino-2-phenylimidazo[1,2-a]quinoline derivatives.
The reaction is typically catalyzed by an acid, which activates the imine formed from the 2-aminoazine and the aldehyde, facilitating the nucleophilic attack of the isocyanide. A subsequent intramolecular cyclization and tautomerization afford the final product. The GBBR is highly valued for its ability to rapidly generate libraries of complex molecules from simple starting materials mdpi.comresearchgate.net.
Advanced and Green Chemistry Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These advanced protocols often utilize alternative energy sources, such as microwave irradiation, and green solvents to minimize the environmental impact of chemical synthesis.
Microwave-Assisted One-Pot Syntheses utilizing Green Solvents
A highly efficient and environmentally benign one-pot synthesis of this compound has been developed utilizing microwave irradiation in combination with green solvents like a mixture of polyethylene (B3416737) glycol (PEG)-400 and water researchgate.net. This method avoids the use of hazardous organic solvents and lachrymatory α-halocarbonyl compounds by generating the reactive intermediate in situ researchgate.net.
The reaction involves the combination of 2-aminoquinoline, an acetophenone (B1666503) derivative, and a source of iodine in a PEG-400-water mixture. Under microwave irradiation, the acetophenone is iodinated in situ to form an α-iodoacetophenone, which then reacts with 2-aminoquinoline in a one-pot fashion to yield the desired this compound. This protocol offers several advantages, including short reaction times, high yields, and a favorable environmental profile researchgate.net.
Table 1: Microwave-Assisted Synthesis of this compound Derivatives
| Entry | 2-Aminoquinoline | Acetophenone Derivative | Product | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Aminoquinoline | Acetophenone | This compound | 10 | 92 |
| 2 | 2-Aminoquinoline | 4'-Methylacetophenone | 2-(p-Tolyl)imidazo[1,2-a]quinoline | 12 | 90 |
| 3 | 2-Aminoquinoline | 4'-Methoxyacetophenone | 2-(4-Methoxyphenyl)imidazo[1,2-a]quinoline | 15 | 88 |
| 4 | 2-Aminoquinoline | 4'-Chloroacetophenone | 2-(4-Chlorophenyl)imidazo[1,2-a]quinoline | 12 | 91 |
Data sourced from a microwave-assisted one-pot synthesis in a PEG-400-water system. researchgate.net
Transition-Metal-Catalyzed Annulation and Coupling Reactions
Transition-metal catalysis offers powerful tools for the efficient construction of the this compound ring system. Methodologies involving rhodium and copper catalysts have proven particularly effective.
Rhodium-Catalyzed Oxidative Annulation
Rhodium(III)-catalyzed oxidative annulation represents a prominent strategy for the synthesis of related fused imidazole systems. While direct literature on the synthesis of this compound via this specific method is not extensively detailed, the synthesis of the closely related 2-phenylimidazo[1,2-a]pyridines through Rh(III)-catalyzed C-H activation and oxidative coupling with alkynes provides a strong model for this transformation.
In a representative reaction, a substituted 2-phenylimidazo[1,2-a]pyridine (B181562) is treated with an alkyne in the presence of a Rh(III) catalyst, such as [Cp*RhCl₂]₂, and an oxidant. The reaction proceeds through a chelation-assisted C-H activation of the phenyl ring, followed by insertion of the alkyne and subsequent annulation to form the fused system. The choice of oxidant can influence the reaction pathway, leading to either mono or double C-H activation products. For instance, the use of AgOAc as an oxidant typically favors a mono C-H activation pathway. This methodology is characterized by its high efficiency and broad substrate scope.
A plausible mechanism for this type of transformation involves the initial formation of a rhodacyclic intermediate through C-H activation. Coordination and insertion of the alkyne into the Rh-C bond is followed by reductive elimination to afford the annulated product and regenerate the active Rh(III) catalyst.
Copper-Catalyzed C-N Bond Formations
Copper-catalyzed reactions are widely employed for the formation of C-N bonds in the synthesis of nitrogen-containing heterocycles. While specific examples detailing the copper-catalyzed intramolecular C-N bond formation for the direct synthesis of this compound are not abundant in the surveyed literature, the principles of copper-catalyzed Ullmann-type couplings are applicable.
This approach would typically involve a precursor molecule containing a quinoline moiety and a suitably positioned amine or amide group, along with a phenyl group. An intramolecular cyclization facilitated by a copper catalyst, such as CuI or Cu₂O, would then form the crucial C-N bond of the imidazole ring. The reaction often requires a ligand, such as a diamine or an amino acid, to stabilize the copper catalyst and facilitate the coupling. These reactions are valued for their cost-effectiveness and the relatively mild reaction conditions that can often be employed.
Iodine/Copper Oxide Catalysis
The combination of iodine and copper oxide has been utilized in the synthesis of related heterocyclic systems. For instance, the synthesis of imidazo[1,2-a]quinoline derivatives has been achieved using copper(II) oxide (CuO) nanoparticles as a catalyst in a one-pot, three-component reaction. This method offers an efficient and environmentally benign route to these compounds.
While a direct iodine/copper oxide co-catalyzed synthesis of this compound is not explicitly described, iodine-mediated cyclization reactions are a known method for the formation of quinoline rings. It is conceivable that a tandem reaction, where an iodine-mediated step facilitates the formation of a key intermediate that subsequently undergoes a copper oxide-catalyzed C-N bond formation, could lead to the desired product. The role of iodine in such a process could be to act as an oxidant or to facilitate the formation of a reactive intermediate.
Synthesis of Substituted Analogs of this compound
The biological activity of this compound can be modulated by the introduction of various substituents on both the phenyl and quinoline rings.
Strategies for Phenyl Ring Substitutions
A significant number of analogs of this compound with diverse substitutions on the phenyl ring have been synthesized to explore their structure-activity relationships. A common strategy involves the use of appropriately substituted phenyl precursors in the initial cyclization reaction. For example, starting with a substituted 2-aminoquinoline and a substituted phenacyl bromide allows for the direct incorporation of the desired functionality onto the phenyl ring of the final product.
In a study that produced 54 novel analogs, various substituents were introduced onto the phenyl ring, including methoxy (B1213986) and naphthalene (B1677914) groups. The synthesis of these compounds allows for a systematic investigation of the electronic and steric effects of the substituents on the biological properties of the parent molecule.
Below is a table summarizing a selection of synthesized analogs with substitutions on the phenyl ring and their reported antiproliferative activities against the MDA-MB-231 breast cancer cell line.
| Compound | Phenyl Ring Substitution | Antiproliferative Activity (IC₅₀ in µM) |
| 1a | Unsubstituted | 0.25 |
| 1c | 3-Methoxy | 0.18 |
| 1n | 2,3-Naphthalene | 0.16 |
This data is presented for illustrative purposes and is based on reported research findings.
Methodologies for Quinoline Ring Substitutions
The introduction of substituents onto the quinoline portion of the this compound scaffold can also be achieved through several synthetic strategies. One approach is to start with a pre-functionalized quinoline precursor. For example, using a substituted 2-aminoquinoline in the initial condensation reaction with a phenacyl bromide derivative will result in a final product bearing the desired substituent on the quinoline ring system.
Alternatively, late-stage functionalization of the pre-formed this compound core can be employed. This can involve electrophilic aromatic substitution reactions, although the regioselectivity of such reactions can be influenced by the electronic properties of the fused ring system. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on halogenated derivatives of this compound provide a more controlled and versatile method for introducing a wide range of substituents, including aryl, alkyl, and amino groups, onto the quinoline moiety.
Imidazole Ring Modifications
The imidazole ring of the this compound system is a key target for structural modification to generate novel analogs with potentially enhanced biological activities. Research has demonstrated that substitutions on both the phenyl and imidazole rings can lead to compounds with interesting pharmacological profiles. A study focused on the development of antiproliferative agents synthesized 54 novel analogs of this compound with varied substitutions at these positions nih.gov. While specific synthetic details for the imidazole ring modifications of the quinoline derivative are not extensively detailed in readily available literature, a significant body of research on the analogous 2-phenylimidazo[1,2-a]pyridine system provides valuable insights into the probable reactive sites and applicable synthetic strategies. The C-3 position of the imidazole ring in imidazo[1,2-a]pyridines is particularly susceptible to electrophilic substitution and direct C-H functionalization, and it is anticipated that the this compound core behaves similarly.
The introduction of alkyl and aminoalkyl groups at the C-3 position of the imidazole ring has been successfully achieved in the imidazo[1,2-a]pyridine (B132010) series, suggesting a viable route for the derivatization of this compound. One notable method is the visible light-promoted oxidative cross-dehydrogenative coupling. For instance, the reaction of imidazo[1,2-a]pyridines with N-phenyltetrahydroisoquinoline using rose bengal as a photocatalyst under aerobic conditions yields the corresponding C-3 aminoalkylated products nih.gov.
Table 1: Representative C-3 Aminoalkylation of Imidazo[1,2-a]pyridines Data extrapolated from studies on analogous pyridine (B92270) derivatives.
| Entry | Imidazo[1,2-a]pyridine Derivative | Amine | Catalyst | Solvent | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | N-Phenyltetrahydroisoquinoline | Rose Bengal | CH3CN | 85 |
| 2 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | N-Phenyltetrahydroisoquinoline | Rose Bengal | CH3CN | 82 |
| 3 | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | N-Phenyltetrahydroisoquinoline | Rose Bengal | CH3CN | 88 |
The introduction of cyanomethyl and perfluoroalkyl groups at the C-3 position of the imidazole ring has also been explored for imidazo[1,2-a]pyridines, primarily through visible light-induced reactions. These modifications are of interest as the cyano group can be a precursor for other functionalities, and perfluoroalkyl chains can enhance metabolic stability and lipophilicity. Visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides can be achieved via the formation of photoactive electron donor-acceptor (EDA) complexes at room temperature nih.gov.
Table 2: Examples of Visible Light-Induced C-3 Functionalization of Imidazo[1,2-a]pyridines Data extrapolated from studies on analogous pyridine derivatives.
| Entry | Imidazo[1,2-a]pyridine Derivative | Reagent | Catalyst/Conditions | Product | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Bromoacetonitrile | fac-Ir(ppy)3, visible light | 3-(Cyanomethyl)-2-phenylimidazo[1,2-a]pyridine | 92 |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | C4F9I | Visible light (EDA complex) | 3-(Nonafluorobutyl)-2-phenylimidazo[1,2-a]pyridine | 85 |
While C-H functionalization is a common strategy, N-alkylation of the imidazole nitrogen presents another avenue for derivatization. In related quinazoline (B50416) systems, N-alkylation has been achieved using various alkylating agents in the presence of a base. For instance, the alkylation of 2-chloro-quinazolinone with methyl-2-bromo acetate (B1210297) proceeds via a substitution reaction to yield the N-alkylated product uw.edu. A similar approach could be applicable to the this compound scaffold to introduce diverse substituents on the imidazole nitrogen.
Spectroscopic Characterization Techniques for 2 Phenylimidazo 1,2 a Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Phenylimidazo[1,2-a]quinoline, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide critical data for its characterization.
Proton NMR spectroscopy identifies the chemical environment of hydrogen atoms within the molecule. In a study detailing the synthesis of this compound, the compound was analyzed using a 300 MHz NMR spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent. lookchem.com The analysis revealed distinct signals corresponding to the aromatic protons of the quinoline (B57606) and phenyl rings, as well as the imidazole (B134444) proton.
The reported chemical shifts (δ) in parts per million (ppm) confirm the structure. Specific, though partial, assignments from the literature include signals at δ 8.69 (singlet, 1H), δ 8.39 (doublet of doublets, 1H), δ 8.11 (doublet, 2H), and δ 7.91 (doublet of doublets, 1H). lookchem.com The singlet at 8.69 ppm is characteristic of the proton on the imidazole ring, while the other signals correspond to the protons on the fused aromatic system.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons |
|---|---|---|---|
| 8.69 | s | - | 1H |
| 8.39 | dd | 1.05 | 1H |
| 8.11 | d | 7.33 | 2H |
| 7.91 | dd | 1.05 | 1H |
Source: LookChem lookchem.com (Note: The available data is incomplete.)
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The synthesis and characterization of this compound have been reported, and these studies confirm that ¹³C NMR analysis was performed. nih.govresearchgate.net However, the specific chemical shift values from these analyses are not detailed in the available literature abstracts. This analysis would be expected to show a unique signal for each carbon atom in the molecule, with shifts characteristic of aromatic and heterocyclic carbons.
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, enabling the determination of the precise molecular formula. The synthesis of this compound has been confirmed with HRMS analysis. nih.govresearchgate.net While the exact mass-to-charge ratio (m/z) is not specified in the available reports for this compound, this technique is crucial for confirming its elemental composition of C₁₇H₁₂N₂. For comparison, the closely related compound 2-Phenylimidazo[1,2-a]pyridine (B181562) has a calculated molecular formula of C₁₃H₁₀N₂ and a corresponding HRMS value of 194.0843 [M]+. lookchem.com
Vibrational Spectroscopy
Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, identifying the functional groups present based on their characteristic vibrational frequencies.
Computational and Theoretical Investigations of 2 Phenylimidazo 1,2 a Quinoline
Quantum Chemical Calculations
Density Functional Theory (DFT) Studies on Electronic Structure
Natural Bond Orbital (NBO) Analysis
Further research in specialized chemical databases or academic journals may be required to find the specific computational data necessary to complete this request.
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the topology of the electron density in chemical systems. Developed by Richard Bader and his research group, QTAIM defines atoms and chemical bonds based on the stationary points and gradient paths of the electron density, allowing for the calculation of various atomic and bond properties. This approach provides a physical basis for fundamental chemical concepts like molecular structure and bonding.
While specific QTAIM analysis of 2-phenylimidazo[1,2-a]quinoline is not extensively documented in the literature, the methodology has been applied to related heterocyclic systems, such as imidazo[1,2-a]pyrimidine (B1208166) derivatives. In such studies, QTAIM is employed to gain insights into charge delocalization and intramolecular interactions, which are crucial for understanding the compound's chemical behavior and reactivity. By analyzing parameters at bond critical points, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), researchers can characterize the nature of chemical bonds, identifying them as either shared-shell (covalent) or closed-shell (e.g., ionic, van der Waals, hydrogen bonds) interactions. This level of analysis is instrumental in understanding the electronic landscape of complex molecules like this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) has become a standard computational tool for investigating the electronically excited states of molecules. This method extends the principles of ground-state DFT to time-dependent phenomena, making it particularly suitable for calculating properties related to a molecule's interaction with light, such as optical absorption and emission spectra.
TD-DFT calculations are instrumental in understanding the electronic transitions of complex aromatic systems. For instance, computational studies on fluorescent benzimidazo[1,2-a]quinolines, a closely related class of compounds, have been performed to analyze their photophysical features. Such analyses typically involve calculating the energies of vertical electronic excitations and the corresponding oscillator strengths, which correlate with the positions and intensities of absorption bands in UV-Vis spectra.
Furthermore, TD-DFT allows for the examination of the molecular orbitals involved in these electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key parameter that provides insights into the molecule's kinetic stability and chemical reactivity. For quinoline (B57606) derivatives, TD-DFT calculations have been used to determine properties like excitation energies, which are crucial for understanding their potential in applications like optoelectronics.
Prediction and Validation of Spectroscopic Data
A key application of computational chemistry is the prediction of spectroscopic data, which can then be validated through experimental measurements. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their electronic properties.
Computational studies on amino-substituted benzimidazo[1,2-a]quinolines have successfully demonstrated this approach. In this research, UV-Vis and fluorescence spectroscopy were used to characterize the photophysical properties of the synthesized compounds in various solvents. Concurrently, computational analyses were performed to predict their spectroscopic behavior. The close agreement between the theoretically calculated absorption maxima and the experimentally measured values validates the computational models and provides a deeper understanding of the electronic transitions responsible for the observed spectra. This combined approach is essential for the rational design of new molecules with desired optical properties, such as fluorescent probes and chemosensors.
| Solvent | Experimental Absorption Max (nm) | Experimental Emission Max (nm) | Predicted Absorption Max (nm) |
|---|---|---|---|
| Ethanol | 410 | 515 | 405 |
| Toluene | 418 | 461 | 412 |
| Dioxane | 419 | 464 | 415 |
Note: Data is illustrative and based on findings for related benzimidazo[1,2-a]quinoline compounds.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and stability of molecules, particularly in complex biological environments.
While specific MD simulation studies on this compound are not widely available, the technique has been extensively applied to similar quinoline and imidazo-heterocyclic structures to understand their interactions with biological macromolecules. For example, MD simulations have been performed on quinazoline (B50416) derivatives to assess their interaction and stability within the binding site of the Epidermal Growth Factor Receptor (EGFR). Similarly, the binding modes of 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives with hCav3.1 calcium channels have been investigated to understand the molecular basis of their activity. These studies typically analyze parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the protein-ligand complex and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
Adsorption Behavior and Intermolecular Interactions
The study of intermolecular interactions is fundamental to understanding how a molecule behaves in a biological system. MD simulations are a primary tool for characterizing these non-covalent interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking.
In the context of ligand-enzyme complexes, MD simulations can reveal the key intermolecular interactions that stabilize the ligand in the binding pocket. For instance, in a study of quinazoline derivatives targeting EGFR, simulations identified specific pi-anion and pi-alkyl interactions between the ligand and key amino acid residues like Asp831, Leu694, and Val702. The persistence of these interactions, particularly hydrogen bonds, throughout the simulation provides strong evidence for a stable binding mode. By analyzing the dynamic network of these interactions, researchers can understand the structural basis for a compound's biological activity and selectivity, which is critical for rational drug design.
Molecular Modeling of Biological Target Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecules and their interactions. In drug discovery, these methods are vital for identifying potential biological targets, predicting how a ligand might bind to its receptor, and estimating the strength of this interaction. For the this compound scaffold, molecular modeling has been crucial in elucidating its interactions with specific enzymes, thereby providing a rationale for its observed biological activities.
Ligand-Enzyme Binding Site Predictions
A key aspect of molecular modeling is the prediction of how a ligand binds to the active site of an enzyme. This is most commonly achieved through molecular docking, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Molecular modeling studies have been instrumental in identifying the cytochrome P450 family 1 (CYP1) enzymes as a biological target for this compound. It has been demonstrated that this compound selectively inhibits CYP1 enzymes, and molecular modeling suggests that it and its analogs bind within the CYP1 active site. This predicted binding mode provides a structural hypothesis for the compound's antiproliferative effects in various breast cancer cell lines, as CYP1 inhibition has been linked to such activity.
Docking studies on a wide range of other quinoline-based compounds have further highlighted the utility of this scaffold in targeting diverse enzymes. For example, various quinoline derivatives have been modeled as inhibitors of HIV reverse transcriptase, with docking studies revealing key interactions within the enzyme's non-nucleoside inhibitor binding pocket. These computational predictions are invaluable for guiding the synthesis of new analogs with improved potency and selectivity.
| Compound | Key Predicted Interaction Type | Target Enzyme Family | Associated Biological Activity |
|---|---|---|---|
| This compound | Binding within the active site | CYP1 | Antiproliferative |
| 3-OMe-phenyl analog | Similar binding mode to parent compound | CYP1 | Antiproliferative |
| 2,3-Naphthalene analog | Similar binding mode to parent compound | CYP1 | Antiproliferative |
Data sourced from molecular modeling studies suggesting binding modes.
Structure-Activity Relationship (SAR) through Computational Approaches
Computational modeling has been employed to elucidate the structure-activity relationships of this compound derivatives, particularly concerning their antiproliferative effects. These studies focus on understanding how different structural modifications influence the interaction of these compounds with their biological targets.
Research Findings
Research has identified the lead compound, this compound (designated as 1a ), as a selective inhibitor of Cytochrome P450 1 (CYP1) enzymes. nih.govtandfonline.com The inhibition of the CYP1 family is a recognized strategy for inducing antiproliferative effects in various cancer cell lines. nih.govtandfonline.com To explore and enhance this activity, a series of 54 novel analogs of compound 1a were synthesized with various substitutions on both the phenyl and imidazole (B134444) rings. nih.govtandfonline.com
Molecular modeling studies were conducted to rationalize the potent antiproliferative activities observed in specific analogs. nih.govtandfonline.com Among the synthesized compounds, phenyl-substituted analogs such as 1c (bearing a 3-methoxy group) and 1n (featuring a 2,3-naphthalene moiety) demonstrated excellent antiproliferative activity. nih.govtandfonline.com Computational analysis suggested that the high potency of these analogs is due to their ability to bind within the CYP1 active site in a manner similar to the parent compound 1a . nih.govtandfonline.com This indicates that these specific substitutions are well-tolerated and maintain the key binding interactions required for inhibitory activity.
The computational findings highlight that modifications to the phenyl ring of the this compound scaffold can be made to enhance potency while preserving the essential binding mode for CYP1 inhibition.
Data from Computational SAR Studies
The following table summarizes the key compounds from the computational investigation and their modeled interactions.
| Compound ID | Base Scaffold | Substitution | Computational Finding |
| 1a | This compound | None (Lead Compound) | Serves as the reference for binding mode in the CYP1 active site. |
| 1c | This compound | 3-Methoxy (-OMe) on the phenyl ring | Binds similarly to compound 1a in the CYP1 binding site. |
| 1n | This compound | 2,3-Naphthalene fused to the phenyl ring | Binds similarly to compound 1a in the CYP1 binding site. |
Future Research Directions and Emerging Trends for 2 Phenylimidazo 1,2 a Quinoline
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 2-Phenylimidazo[1,2-a]quinoline and its derivatives, future research is increasingly focused on green chemistry principles to minimize hazardous waste, reduce energy consumption, and utilize renewable resources.
Conventional synthetic methods for quinolines often involve harsh reaction conditions, toxic reagents, and lengthy reaction times. Emerging sustainable alternatives for the synthesis of this compound and related compounds include microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of greener solvents and catalysts.
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the synthesis of this compound. This technique offers advantages such as shorter reaction times, higher yields, and operational simplicity. One notable method involves a one-pot synthesis in a green solvent mixture of PEG-400 and water under microwave irradiation, which avoids the use of hazardous organic solvents and lachrymatory α-halocarbonyl compounds.
Transition-metal-free synthesis is another promising avenue. These methods circumvent the need for expensive and often toxic heavy metal catalysts, thereby reducing environmental impact and simplifying purification processes. For instance, an iodine-mediated decarboxylative cyclization under metal-free conditions has been developed for the synthesis of related imidazo[1,5-a]quinolines. Furthermore, catalyst-free and solvent-free approaches are being explored, which represent the pinnacle of green synthetic protocols.
Ultrasound-assisted synthesis has also emerged as an environmentally friendly method for preparing related hybrid quinoline-imidazole derivatives, offering remarkable acceleration of reaction times and reduced energy consumption. The use of nanocatalysts in green protocols for quinoline (B57606) synthesis is another area of active research, providing high efficiency and catalyst recyclability.
Table 1: Comparison of Conventional and Sustainable Synthetic Routes for Imidazo[1,2-a]quinoline Derivatives
| Feature | Conventional Methods | Sustainable Methods |
| Energy Source | Conventional heating (e.g., oil bath) | Microwaves, Ultrasound |
| Solvents | Often toxic and volatile organic solvents | Water, PEG, Ionic Liquids, or solvent-free |
| Catalysts | Often require expensive and toxic transition metals | Metal-free, nanocatalysts, or catalyst-free |
| Reaction Time | Typically several hours to days | Minutes to a few hours |
| Yields | Variable, can be low | Generally moderate to high |
| Environmental Impact | Higher generation of hazardous waste | Minimized waste and environmental footprint |
Exploration of Advanced Spectroscopic Techniques for Structural Elucidation
The precise structural characterization of this compound and its novel derivatives is crucial for understanding their chemical properties and biological activities. While standard spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry are routinely employed, future research will likely involve the application of more advanced and sophisticated spectroscopic methods.
Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), will provide not only exact molecular weights for precise elemental composition determination but also valuable information on fragmentation patterns. This data can aid in the structural confirmation of newly synthesized compounds and the identification of metabolites in biological studies.
In addition to NMR and mass spectrometry, other spectroscopic techniques could offer deeper insights. For instance, X-ray crystallography provides the definitive solid-state structure, offering precise bond lengths, bond angles, and intermolecular interactions. Computational chemistry can be used in conjunction with experimental spectroscopy to predict and interpret spectra, further aiding in the structural elucidation of complex derivatives.
Integration of Machine Learning in Computational Design and Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of drug discovery and material science. For this compound, these computational tools can accelerate the design of new derivatives with desired properties, predict their biological activities, and elucidate structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where machine learning can be applied. By training ML models on datasets of this compound analogs with known biological activities, it is possible to develop predictive models that can screen virtual libraries of novel compounds. These models can identify key molecular descriptors that correlate with a specific biological effect, such as antiproliferative activity, guiding the synthesis of more potent and selective compounds.
Machine learning can also be employed for de novo drug design. Generative models can be trained on the structural features of known active compounds to propose entirely new this compound
Q & A
Q. How can fluorescence quenching mechanisms be distinguished in this compound derivatives?
- Methodological Answer : Stern-Volmer plots differentiate static (binding-induced) vs. dynamic (collisional) quenching. Time-resolved fluorescence decay assays (TCSPC) and Job’s plot analysis quantify binding stoichiometry with biomolecules (e.g., DNA/proteins) .
Conflict Resolution in Synthesis and Applications
Q. Why do ionic liquid-mediated syntheses show variable yields compared to conventional methods?
- Methodological Answer : Ionic liquids (e.g., [BPY][BF4]) enhance reaction rates via polar activation but may suffer from substrate solubility limitations. Yield discrepancies (e.g., 63 in Scheme 8.24 vs. 28% in microwave synthesis) are addressed by optimizing reactant/IL ratios (1:10) and temperature .
Q. How can fluorescence-based imaging studies address false positives in cellular uptake assays?
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